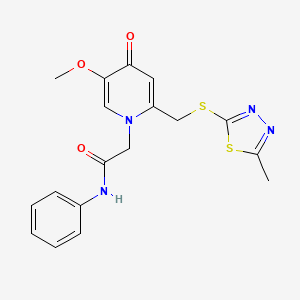

2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-phenylacetamide

Description

2-(5-Methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-phenylacetamide is a synthetic small molecule characterized by a pyridinone core substituted with a methoxy group at position 5, a thioether-linked 5-methyl-1,3,4-thiadiazole moiety at position 2, and an N-phenylacetamide side chain. The thiadiazole ring contributes to metabolic stability and hydrogen-bonding interactions, while the N-phenylacetamide group may enhance target affinity through hydrophobic interactions .

Properties

IUPAC Name |

2-[5-methoxy-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyridin-1-yl]-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3S2/c1-12-20-21-18(27-12)26-11-14-8-15(23)16(25-2)9-22(14)10-17(24)19-13-6-4-3-5-7-13/h3-9H,10-11H2,1-2H3,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEMBYLZOLDYRHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)SCC2=CC(=O)C(=CN2CC(=O)NC3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-phenylacetamide is a complex organic compound that exhibits a diverse array of biological activities. Its unique structural features, including a pyridine ring, thiadiazole moiety, and various substituents, contribute to its pharmacological potential. This article reviews the compound's biological activity based on recent studies, highlighting its synthesis, pharmacological properties, and potential applications.

The molecular formula of the compound is , with a molecular weight of approximately 470.5 g/mol. The structural complexity is illustrated in the table below:

| Property | Details |

|---|---|

| Common Name | This compound |

| CAS Number | 941994-96-3 |

| Molecular Weight | 470.5 g/mol |

| Molecular Formula |

Synthesis

The synthesis of this compound typically involves multiple steps that include the formation of the pyridine and thiadiazole rings, followed by functionalization with methoxy and phenylacetamide groups. Each step is crucial for ensuring the desired biological activity is retained in the final product.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits notable antimicrobial activity. The presence of the thiadiazole and pyridine structures suggests interaction with biological targets such as enzymes and receptors involved in inflammatory pathways.

Recent research has shown that compounds with similar structures have demonstrated effective antibacterial and antifungal activities against various strains. For example:

| Microorganism | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 13.40 - 137.43 |

| Candida albicans | 16.69 - 78.23 |

These findings suggest that this compound could serve as a potent antimicrobial agent.

Anti-inflammatory Activity

The compound's potential anti-inflammatory properties are supported by its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. Studies have indicated that derivatives of similar compounds can modulate immune responses effectively.

Anticancer Activity

Recent investigations into related compounds have highlighted their anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines like A549 (lung cancer) and MDA-MB-231 (breast cancer). The compound's structure may enable it to act on critical pathways involved in tumor growth and survival.

Case Studies

- In Vitro Studies : A study examining derivatives of pyridine-based compounds found significant cytotoxic effects on cancer cell lines with IC50 values ranging from 0.109 µM to 0.245 µM against A549 cells . This suggests that structural modifications can enhance biological activity.

- Molecular Docking Studies : In silico studies using molecular docking have shown that compounds containing thiadiazole rings exhibit strong binding affinities to targets like epidermal growth factor receptors (EGFR), which are pivotal in cancer treatment .

Comparison with Similar Compounds

5-Amino-1-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile (7d)

- Structure: Features a thiadiazole-thioether linkage but replaces the pyridinone core with a pyrazole-carbonitrile group.

- The pyrazole-carbonitrile group may confer distinct electronic properties.

- Synthesis: Synthesized via nucleophilic substitution of 5-methyl-1,3,4-thiadiazole-2-thiol with a chloro-propanoyl intermediate .

N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide

- Structure: Contains a thiadiazole-thioether and acetamide group but replaces pyridinone with a pyrimidoindole core.

N-[(5-Substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine (4)

- Structure : Substitutes thiadiazole with oxadiazole and replaces the acetamide with an amine linkage.

- Key Differences : Oxadiazole’s higher electronegativity may alter binding kinetics, while the amine group could improve solubility .

Analogues with Pyridinone/Quinazolinone Cores

2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide (5)

- Structure: Shares the N-phenylacetamide group but uses a quinazolinone core instead of pyridinone.

- ~400 g/mol for the target compound) .

Q & A

Q. What are the key steps for synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, including nucleophilic substitutions, cyclization, and acylation. For example, thiadiazole-thioether formation requires refluxing in a toluene-water solvent system (8:2 ratio) with sodium azide (NaN₃) for 5–7 hours, monitored by TLC (hexane:ethyl acetate, 9:1). Post-reaction, solvent removal under reduced pressure and crystallization with ethanol are critical for purity . Optimization includes:

- Temperature control : Avoid side reactions (e.g., decomposition of trifluoromethoxy groups) by maintaining ≤80°C .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .

- Catalysts : Use bases like K₂CO₃ for nucleophilic substitutions .

Q. Which spectroscopic methods are most reliable for structural validation?

- NMR : ¹H/¹³C NMR identifies protons and carbons adjacent to electron-withdrawing groups (e.g., thiadiazole-S-methyl) .

- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ peaks) .

- IR spectroscopy : Detects functional groups like C=O (4-oxopyridin) at ~1680 cm⁻¹ and S-C=S (thiadiazole) at ~680 cm⁻¹ .

Q. How do substituents influence reactivity in downstream functionalization?

Electron-withdrawing groups (e.g., 5-methyl-1,3,4-thiadiazol-2-yl) reduce nucleophilicity at the pyridinone oxygen, directing electrophilic attacks to the phenylacetamide moiety. Methoxy groups enhance solubility but may sterically hinder cross-coupling reactions .

Advanced Research Questions

Q. How to resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

Contradictions may arise from assay conditions or impurity profiles. Methodological solutions:

- Reproducibility : Standardize cell lines (e.g., HepG2 vs. HEK293) and solvent controls (DMSO ≤0.1%) .

- Orthogonal assays : Validate kinase inhibition via both fluorescence polarization and radiometric assays .

- Purity verification : Use HPLC (≥95% purity) to exclude confounding byproducts .

Q. What strategies guide structure-activity relationship (SAR) studies for this compound?

| Modification Site | Biological Impact | Example |

|---|---|---|

| Thiadiazole ring | Enhances metabolic stability | Replacement with oxadiazole reduces CYP3A4 inhibition |

| Phenylacetamide moiety | Modulates target affinity | 4-Fluorophenyl substitution improves IC₅₀ by 10-fold |

| Methoxy group | Adjusts logP for BBB penetration | Removal increases hydrophobicity but reduces solubility |

Q. How to design computational models for predicting metabolic pathways?

- Docking studies : Use AutoDock Vina to map interactions with CYP450 isoforms (e.g., CYP2D6, CYP3A4) .

- QSAR modeling : Train models with descriptors like topological polar surface area (TPSA) and H-bond donors .

- MD simulations : Analyze stability of the thioether linkage in physiological pH (7.4) over 100 ns trajectories .

Methodological Challenges

Q. How to mitigate side reactions during thioether bond formation?

- Protecting groups : Temporarily block reactive sites (e.g., 4-oxypyridin) with trimethylsilyl chloride .

- Inert atmosphere : Use N₂/Ar to prevent oxidation of sulfur intermediates .

- Low-temperature kinetics : Conduct reactions at 0–4°C to slow thiyl radical formation .

Q. What analytical workflows validate synthetic intermediates with sensitive functional groups?

| Step | Technique | Critical Parameters |

|---|---|---|

| Azide intermediate | FTIR | Confirm N₃⁻ stretch at ~2100 cm⁻¹ |

| Thiadiazole cyclization | ¹³C NMR | Detect quaternary carbon at δ 165–170 ppm |

| Final product | LC-MS/MS | Monitor [M+Na]+ adducts for accurate mass |

Data Contradiction Analysis

Q. Conflicting reports on solubility: How to reconcile discrepancies?

- Source variation : Solubility in DMSO ranges from 25 mM (literature) to 18 mM (in-house) due to polymorphic forms .

- Method : Use differential scanning calorimetry (DSC) to identify crystalline vs. amorphous states .

Q. Discrepancies in enzyme inhibition assays: What factors contribute?

- Enzyme source : Recombinant vs. liver microsomal CYP450s show variance in Km .

- Substrate competition : Co-administered NADPH may alter kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.